Tert-butyl 4-bromobenzylcarbamate
Overview
Description
Tert-butyl 4-bromobenzylcarbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Candidate Development :
- Tert-butyl isoquine (GSK369796), a derivative, was developed for antimalarial applications. It showed effectiveness against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. The molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).
Synthesis of Anti-inflammatory Agents :
- Compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. They demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Human Metabolism Studies :
- Research on the metabolism and excretion kinetics of lysmeral (2-(4-tert-butylbenzyl)propionaldehyde) in humans after oral dosage. Lysmeral, structurally related to tert-butyl 4-bromobenzylcarbamate, provided insights into suitable biomarkers of exposure in human urine (Scherer et al., 2017).
Investigation of Antioxidants :
- The study of dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide and bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide, structurally related compounds, revealed antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities, making them promising medicinal antioxidant drugs (Shinko et al., 2022).
Biomonitoring Studies :
- Analysis of urine samples for biomonitoring revealed exposure trends to the fragrance chemical lysmeral, a related compound, indicating its widespread use and potential health implications (Scherer et al., 2020).
Metabolism in Rat and Human :
- Research on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a structurally similar compound, in rats and humans. The study provided insights into species-specific metabolic pathways and excretion mechanisms (Daniel et al., 1968).
Chemical Synthesis Applications :
- Various studies have explored the chemical synthesis processes using tert-butyl or related structures as key components in producing complex organic compounds. These studies contribute significantly to the field of organic chemistry and drug development (Nassal, 1983); (Orito et al., 2000).
Evaluation of Solvent Effects in Reactions :
- Studies have been conducted on the effect of solvents on reactions involving aryl bromides and tert-butyllithium, providing valuable information for optimizing synthetic procedures in organic chemistry (Bailey et al., 2006).
Exploration of Isostere Properties in Medicinal Chemistry :
- Evaluation of tert-butyl isosteres, including their physicochemical and pharmacokinetic properties, efficacies, and activities. This research is crucial for drug discovery and development (Westphal et al., 2015).
Partial Oxidation Studies :
- Investigation of the partial oxidation of 4-tert-butyltoluene, a structurally related compound, catalyzed by homogeneous cobalt and cerium acetate catalysts. This research is significant for understanding reaction mechanisms and selectivity in organic synthesis (van de Water et al., 2007).
Safety and Hazards
Tert-butyl 4-bromobenzylcarbamate is associated with several hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .
Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich .
Mechanism of Action
Target of Action
Tert-butyl 4-bromobenzylcarbamate is a compound that has been used in the preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands . The VHL protein serves as the substrate recognition subunit of the multi-subunit Cullin-2 RING E3 ubiquitin ligase (CRL2VHL) .
Mode of Action
The compound interacts with its targets by promoting aberrant polyubiquitination . This process leads to the proteasomal degradation of disease-related proteins .
Biochemical Pathways
The compound affects the ubiquitin proteasome system (UPS) cascade . This system regulates intracellular concentrations of hypoxia-inducible factors (HIFs), which are key players in cellular responses to low oxygen conditions .
Result of Action
The result of the compound’s action is the degradation of disease-related proteins . This can potentially alter the progression of diseases that are associated with these proteins.
Properties
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCXSGGAMADNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498921 | |
Record name | tert-Butyl [(4-bromophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68819-84-1 | |
Record name | 1,1-Dimethylethyl N-[(4-bromophenyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68819-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4-bromophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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